Aluminum chloride

Catalog No.
S565584
CAS No.
7446-70-0
M.F
AlCl3
M. Wt
133.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum chloride

CAS Number

7446-70-0

Product Name

Aluminum chloride

IUPAC Name

trichloroalumane

Molecular Formula

AlCl3

Molecular Weight

133.34 g/mol

InChI

InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3

InChI Key

VSCWAEJMTAWNJL-UHFFFAOYSA-K

SMILES

[Al](Cl)(Cl)Cl

Solubility

Water reactive
Soluble in benzene, carbon tetrachloride, chloroform.
Freely soluble in many organic solvents, such as benzophenone, nitrobenzene.
Solubility in water: reaction

Synonyms

AlCl3, aluminum chloride, aluminum chloride hexahydrate, aluminum chloride, anhydrous, aluminum trichloride, Anhydrous Aluminum Chloride, Drysol

Canonical SMILES

[Al+3].[Cl-].[Cl-].[Cl-]

Catalyst:

AlCl₃ acts as a Lewis acid, readily accepting electron pairs from other molecules. This property makes it a valuable catalyst in numerous organic reactions, including:

  • Friedel-Crafts reactions: These reactions involve the acylation or alkylation of aromatic rings. AlCl₃ facilitates the attachment of an acyl or alkyl group to the aromatic ring by accepting a lone pair of electrons from the attacking molecule .
  • Friedel-Crafts alkylation: This specific reaction uses an alkyl halide as the alkylating agent and AlCl₃ as the catalyst to introduce an alkyl group into an aromatic ring .
  • Polymerization reactions: AlCl₃ can initiate the polymerization of various monomers, contributing to the development of new polymeric materials .

Lewis Acid-Base Chemistry:

Due to its ability to accept electron pairs, AlCl₃ forms Lewis acid-base adducts with Lewis bases. This characteristic allows it to participate in various research endeavors, such as:

  • Studying the structure and reactivity of Lewis acid-base complexes .
  • Investigating the influence of Lewis acids on reaction mechanisms .

Material Science:

The unique properties of AlCl₃ make it useful in various materials science applications:

  • Synthesis of novel materials: AlCl₃ can be employed in the preparation of specific materials like aluminum-doped graphene, which holds potential for various electronic applications .
  • Electrolyte for aluminum batteries: Research explores the use of AlCl₃-based electrolytes in aluminum batteries, offering potential advantages like high energy density and improved safety .

Environmental Research:

AlCl₃ serves as a reference material in studies related to environmental processes, such as:

  • Investigating the behavior and interactions of aluminum in aquatic environments .
  • Understanding the impact of aluminum on various environmental compartments .

Physical Description

Aluminum chloride, anhydrous appears as a white to gray powder with a pungent odor. Corrosive to tissue and toxic by ingestion.
Aluminum chloride, solution appears as a straw-colored liquid. Denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion.
DryPowder; Liquid; PelletsLargeCrystals; WetSolid
COLOURLESS-TO-WHITE POWDER. TURNS GREY-TO-YELLOW ON EXPOSURE TO MOISTURE.

Color/Form

White when pure; ordinarily gray or yellow to greenish
White, hexagonal crystals or powder
White or colorless hexagonal deliquescent or moisture sensitive plates

Boiling Point

230 °F at 760 mm Hg (USCG, 1999)
182.7 °C at 752 mm Hg /Sublimation temperature/

Density

2.44 at 77 °F (USCG, 1999)
1.28 (USCG, 1999)
2.48
2.44 g/cm³

Odor

STRONG ODOR OF HYDROGEN CHLORIDE

Melting Point

381 °F (USCG, 1999)
-30 °F (USCG, 1999)
194
192.6 °C

UNII

LIF1N9568Y

Related CAS

7784-13-6 (Parent)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Drug Indication

- Indicated for the control of minor hemorrhage during dental restorative procedures. - Indicated to reduce underarm perspiration.

Therapeutic Uses

Astringents
Some aluminum compounds are employed therapeutically, eg, aluminum hydroxide is one component of the antacids recommended in the treatment of stomach ulcers and gastritis. Large doses of aluminum hydroxide (in the order of grams) are prescribed for patients who, as a result of renal dysfunction, have high blood phosphate levels. Aluminum acetotartrate in solution is used in the treatment of sores and for other dermatological purposes. The solution inhibits bacteria and has astringent properties. Aluminum chloride hexahydrate is very commonly used in deodorants, and a solution of aluminum sulfate has been tried without significant success against stings of fire ants. /Aluminum chloride hexahydrate/
Antiperspirant
Anhydrotic. /Aluminum chloride hexahydrate/
Aluminum chloride shown to exhibit good antiperspirant action in pilocarpine-induced sweating in rat foot pads and this result is in accordance with observations in human tests.

Pharmacology

Aluminum chloride is a hemostatic and antiperspirant agent.

MeSH Pharmacological Classification

Antiperspirants

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AX - Other anti-acne preparations for topical use
D10AX01 - Aluminium chloride

Mechanism of Action

Aluminum chloride is commonly used topical antiperspirant. It is proposed that aluminum chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output [A32368]. Aluminum chloride is also an astringent that promotes hemostasis; it precipitates proteins on the superficial layer of mucosa and make it mechanically stronger [A32365]. It creates superficial and local coagulation in minor hemorrhages.
Aluminum (10, 12.5, 17.5, 25 and 50 uM, as aluminum trichloride) inhibited yeast glucose-6-phosphate dehydrogenase (EC 1.1.1.49) by a pseudo-first-order reaction. The inhibition was proportional to the incubation time (10 to 60 sec) and the concn of aluminum. Aluminum was a better inhibitor when added to the buffered enzyme prior to the addition of glucose-6-phosphate or NADP+. When aluminum trichloride was added to the buffered mixture of enzyme and glucose-6-phosphate , more than 10 times aluminum trichloride was needed to observe a comparable inhibition. The inhibitory effect of aluminum chloride on glucose-6-phosphate dehydrogenase was negligible when aluminum chloride was premixed with NADP+. Double reciprocal plots gave a straight line with a k(inact) of 8.3/min and indicated the presence of a binding step prior to inhibition. The kinetic study showed that 1 mol of aluminum was bound per mol of enzyme subunit. A marked incr in sensitivity to aluminum was observed as the pH decr. An inhibitory effect of aluminum was predominant below pH 7.0, but above pH 8.0, aluminum did not significantly affect the reaction rate of glucose-6-phosphate dehydrogenase.
The effect of aluminum on intestinal calcium absorption was determined in male Sprague-Dawley rats using an everted intestinal sac technique. Bidirectional calcium flux in the duodena and ilea of normal rats was assessed by means of dual calcium isotopes. Addition of 2 uM aluminum (as aluminum chloride) to the buffer solution significantly inhibited net calcium absorption in the duodenum through suppression of mucosa-to-serosa flux. Serosa-to-mucosa calcium flux was not similarly influenced by aluminum. In the ileum, aluminum had no effect on any component of calcium flux. Aluminum did not induce any suppression of glucose transport in either the duodenum or ileum, suggesting that the effect on calcium transport is relatively specific.
ATP pools extracted from the cyanobacterium Anabaena cylindrica, grown in the absence or presence of aluminum chloride were measured using the luciferin-luciferase assay. Addition of low concn of aluminum chloride (3.6-36 uM) incr the ATP pool 20-40% within 24 hr, the effect being more marked with time. When using the Tris-EDTA boiling technique for extraction of cellular ATP, the ATP from aluminum-exposed cells appeared more stable during the extraction than the ATP from untreated cells. The higher ATP pools in aluminum-exposed cells were also evident after dark treatment and addition of the phosphorylating inhibitors carbonylcyanide m-chlorophenylhydrazone and N,N'-dicyclohexylcarbodiimide. The formation of elevated ATP pools in cells exposed to aluminum was curtailed by high concn of cellular phosphate and postincubation at high pH (> 8).
Very few investigations have been made on the metabolism and mode of action of aluminum compounds for the reason that it is very poorly absorbed and of low toxicity. The existing evidence indicates that the small portion of aluminum ion that hydrolyzes combines with available phosphate, becomes insoluble and unabsorbed, and so is excreted along with the un-ionized portion. In high doses aluminum compounds have been shown to affect phosphorus metabolism of rats and mice. At lower levels (170 and 355 ppm aluminum as aluminum chloride) aluminum balance studies showed intake and fecal excretion of aluminum were higher at the higher dose, but urinary excretion and retention were not. In phosphorus balance studies made at 160 to 180 and 355 ppm in the diet, the higher dose lowered phosphorus retention, although phosphorus content of the liver and femur were not affected. Chronic and acute poisoning by aluminum chloride caused, on intraperitoneal administration of (32)H-labelled disodium hydrogen phosphate, decreased incorporation of (32)phosphorus in the phospholipids and nucleic acids of various rat tissues. Decreased adenosine triphosphate levels and a rise in the adenosine diphosphate level in plasma also occurred, indicating interference with tissue phosphorylation process.
The aluminum interaction with human brain tau protein phosphorylation by various kinases was studied. Aluminum trichloride, at concentrations ranging from 10 nM to 10 uM (about 1.3 ng/mL-1.3 ug/mL) activated in vitro (gamma-32P)ATP phosphorylation of the brain tau-protein in both normal human or Escherichia coli expressed tau forms; in the presence of the kinases P34, PKP, and PKC. However, higher concentration inhibited the tau phosphorylation with P34, PKP, and PKC to a maximum at 1 mM level (about 1.3 mg/mL). At 100 uM to 500 uM (about 13 mg/mL ro 66 mg/mL), the test substance activated histone phosphorylation by P34. The hyperphosphorylation of tau by aluminum(III) was accompanied by molecular shift and mobility retardation in SDS-PAGE. ...These results demonstrated the mechanisms of the longterm neurological effect of aluminum(III) in human brain leading to the formation of the neurofibrillary tangles related to Alzheimer's disease.
...Various concentrations of AlCl3 in aqueous solutions were incubated with human erythrocytes, isolated toad skin, and molecular models of biomembranes. The latter consisted of multilayers of dimyristoylphosphatidylcholine and dimyristoylphosphatidylethanolamine, representing phospholipid classes located in the outer and inner monolayers of the human erythrocyte membrane. These specimens were studied by scanning electron microscopy, electrophysiological measurements, and x-ray diffraction. The results indicate that Al(III) in the concentration range of 10-100 uM induced the following structural and functional effects: (i) change in the normal discoid shape of human erythrocytes to echinocytes due to the accumulation of Al(III) ions in the outer moiety of the red cell membrane; (ii) perturbation of dimyristoylphosphatidylcholine, and to a lesser extent of dimyristoylphosphatidylethanolamine bilayers, and (iii) decrease in the short-circuit current and in the potential difference of the isolated toad skin, effects that are in accordance with a time-dependent modulation of ion transport in response to changes in the molecular structure of the lipid bilayer.
...Primary cultured neurons of rat cerebral cortex /were used/ as an in vitro model system for the observation of morphological changes induced by chronic exposure to aluminum. Although the exposure to aluminum chloride (10-100 uM) for 1 wk did not cause marked neuronal death, degeneration of neuritic processes and accumulation of tau protein and beta-amyloid protein appeared after chronic exposure to 50 uM aluminum chloride for more than 3 weeks. ...The polymerization of beta-amyloid protein in vitro using the immunoblotting technique /was also investigated/. We thus found that aluminum induced conformational changes in beta-amyloid protein and enhanced its aggregation in vitro. The aggregated beta-amyloid protein was dissolved by the addition of desferrioxamine, a chelator of aluminum. The aggregated beta-amyloid protein pre-incubated with aluminum formed fibrillar deposits on the surface of cultured neurons.
...Whole brain or basal forebrain and neostriatal homogenates prepared from the brains of 2, 7, 13, 15, 30, 60, or 90 day old Wistar-rats were incubated with 10-4, 10-3, 5x10-3, or 10-2 molar (M) aluminum-chloride for 15 min at 37 °C. The pH of the medium was 7.3. The homogenates were assayed for ChAT activity. In control whole brain homogenates, ChAT activity increased by 126.4% between postnatal days 13 and 30. A 15.2% increase in enzyme activity occurred between days 30 and 60. The level of ChAT activity in homogenates from 90 day old rats was similar to that in 60 day old rats. Aluminum-chloride at 10-4 M had no effect on ChAT activity. The 10-3 M concentration inhibited ChAT activity in homogenates of both brain regions. The degree of inhibition decreased with increasing age. Aluminum-chloride concentrations above 10-3 M stimulated ChAT activity in both brain regions until postnatal day 60. ChAT activity was inhibited in homogenates from 90 day old rats.
...Female rats that received AlCl3 orally at the dose 100 mg Al/kg daily for 21 days. The effects of aluminum on the activity of delta-aminolevulinic acid synthetase (ALA-S), dehydratase (ALA-D), and heme oxygenase (O.H.) were observed on 3, 7, 14, and 21 days in liver and kidneys of rats. Also the activity of ALA-D in blood and the concentration of delta-aminolevulinic acid (ALA-U) in urine were observed. Orally administered aluminum caused increase in the activity of ALA-D in the liver and blood, and parallel decrease of ALA-U in urine (r=-0.85) of rats. Aluminum chloride also induced an increase of ALA-S and O.H. in the liver but not in the kidneys.
...Carbachol-stimulated (1 mM) ip accumulation was greatest in frontal cortex slices from 7 day old rats, decreased in 14 day old and 21 day old rats, and was lowest in adults (120 days old). AlCl3 (500 muM) inhibited both basal and carbachol-stimulated ip accumulation in neonatal and adult rats. The effects of AlCl3 were concentration-related and produced significant decreases (15-25%) in ip accumulation at 500 and 1000 muM. The concentration-response curve for AlCl3 was similar in 7 day old and adult rats. AlCl3 reduced carbachol-, norepinephrine- and quisqualate-stimulated ip accumulation in both 7 day old and adult rats.

Vapor Pressure

1 mm Hg at 100.0 °C

Pictograms

Corrosive

Impurities

The main impurity is iron (0.05 wt % max or 0.01 wt % for resublimed product)
Impurities: ferric chloride; free aluminum; insolubles
IMPURITIES: FERRIC CHLORIDE, 0.08%; SILICON CHLORIDE, 0.02%; SODIUM CHLORIDE, 0.02%

Other CAS

7446-70-0

Associated Chemicals

Aluminum chloride, hexahydrate;7784-13-6
Aluminum ion (3+);22537-23-1

Wikipedia

Aluminium chloride
Aluminium trichloride

Biological Half Life

Following oral administration of 8.1 mg/kg of aluminum chloride, the half-life of aluminum was 5.29 ± 0.47 h.

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree
Cosmetics -> Antiperspirant; Astringent; Deodorant

Methods of Manufacturing

...From aluminum metal in heated stream of hydrochloric acid gas.
By reaction of bauxite with coke and chlorine at about 875 °C
... Anhydrous aluminum chloride is manufactured by the exothermic reaction of chlorine, Cl2, vapor with molten aluminum. The aluminum may be scarp, secondary ingot of varying purity, or prime ingot. Melting of additional metal feed, external cooling of the reactor, and regulation of the chlorine feed rate, control the reactor temperature between 600-750 °C. Chlorine is fed into the molten aluminum pool below the pool's surface. Aluminum chloride sublimes out of the pool and into a condensing vessel where the product solidifies on the condenser walls. ... The aluminum chloride grows into teardrop-shaped crystals which are periodically removed, crushed, screened, and packaged under a dry air or nitrogen atmosphere.
By reaction of purified gaseous chlorine with molten aluminum; by reaction of bauxite with coke and chlorine at approximately 875 °C.
In 1948 BASF commercialized the process of catalytic chlorination of gamma-alumina in a fluidized bed.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Services
Utilities
Aluminum chloride (AlCl3): ACTIVE

Storage Conditions

Always keep container closed, dry. Store in a noncombustible, nonsprinklered building away from all combustible material. Isolate from strong acids.
Keep tightly closed and protected from moisture.
Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
For more Storage Conditions (Complete) data for ALUMINUM CHLORIDE (7 total), please visit the HSDB record page.

Interactions

The effect of di- and trivalent iron on the intestinal absorption of aluminum was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/l aluminum as aluminum chloride hexahydrate, with or without 5 mmol/l ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate for 60 min. The disappearance of aluminum or iron from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with aluminum and/or iron there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. It was shown that iron(II) enhanced the uptake of aluminum from about 30 min of perfusion onward, with all concentrations of aluminum perfusion media tested. Significant increases were reached after 60 min of perfusion with 10, 15, and 25 mmol aluminum/l, except for the 20 mmol Aluminum/l. Iron(III) did not affect aluminum disappearance at any point during perfusion. Aluminum appeared after the 60 min perfusion period in both systemic and portal blood. Both iron(II) and iron(III) were absorbed after 60 min perfusion, with the divalent iron being more extensively absorbed. The rise of the aluminum level in portal blood was slightly higher than that in systemic blood suggesting a possible liver trapping of aluminum before entering the peripheral circulation. Iron(II) reduced the appearance of Aluminum in both systemic and portal blood after 60 min perfusion, at all aluminum perfusion concentrations used. Iron(III) did not affect aluminum absorption during 60 min perfusion for all concentrations of aluminum perfusion media. /Aluminum chloride hexahydrate/
Four factorially arranged expt of 7 wk duration were performed with weanling Sprague-Dawley male rats. The variables in each expt were, in ug/g fresh diet, boron supplements of 0 and 3 ug/g; aluminum (as aluminum chloride) supplements of 0 and 1000 ug/g, and magnesium supplements of 100 and 400 ug/g (expt 1 and 4), or 100, 200, and 400 ug/g (expt 2 and 3). All supplements were added as dry mixes to the diet. In expt 1 and 2, 20 ug manganese/g was supplemented; in expt 3 and 4 the supplement was 50 ug/g. High dietary aluminum seemed most toxic when dietary magnesium was low enough to cause a marked growth depression 100 ug/g. High dietary aluminum elevated the spleen wt/body wt and liver wt/body wt ratios in magnesium deficient, but not in magnesium adequate rats. High dietary aluminum depressed the concn of magnesium in bone more markedly in magnesium deficient than adequate rats. On the other hand, aluminum seemed most toxic when dietary boron was not low. Aluminum more markedly depressed growth in boron supplemented than boron deprived rats. In the boron deprived rats fed 400 ug magnesium/g of diet, high dietary aluminum (1000 ug/g) apparently was beneficial; in expt 2 and 3, hematocrit, and hemoglobin were actually normalized by high dietary aluminum. Plasma magnesium was significantly depressed by high dietary aluminum when the magnesium supplement was 50 ug/g diet but not when it was 20 ug/g diet. However, growth was more markedly depressed by high dietary aluminum in boron supplemented rats when the magnesium supplement was 20 rather than 50 ug/g diet.
Male Sprague Dawley rat cerebral cortical slices were exposed to 0 (control), 10, 20, 50, 100 or 250 uM aluminum trichloride (aluminum chloride before addition of 20 ul 2-chloroadenosine (0-200 uM), isoproterenol (0 to 10 uM), or forskolin (0 to 10 uM). Aluminum chloride had no effect on the cyclic adenosine monophosphate concn in the absence of drugs that stimulate the synthesis of cyclic adenosin monophosphate. 2-Chloroadenosine (25 to 200 uM) significantly stimulated the synthesis of cyclic adenosine monophosphate in a concn dependent manner, and Aluminum chloride significantly potentiated this response at 50 and 100 uM 2-chloroadenosine. This effect of aluminum chloride was dependent on preexposure (for 30 min) of the slices to aluminum chloride before addition of the agonist. The potentiation by aluminum chloride of the 2-chloroadenosine induced incr in cyclic adenosine monophosphate level was concn dependent, with significant enhancement by 100 uM (142% of control) and 250 uM (150% of control) aluminum chloride. Lower concn of aluminum chloride had no significant effect on the production of cyclic adenosine monophosphate stimulated by 2-chloroadenosine. Aluminum chloride also potentiated the isoproterenol induced incr in cyclic adenosine monophosphate production. Forskolin induced production of cyclic adenosine monophosphate was unaltered by the presence of aluminum chloride.
Plants of beech (Fagus sylvatica) were grown on nutrient solutions with various concn of phosphate (0, 0.01, 0.1, and 1.0 mM) and aluminum (0, 0.1, and 1.0 mM) and at low pH (usually 4.2). About half of the supplied aluminum occurred as Al(+3) under these conditions. The vacuolar inorganic phosphate concn of excised fine roots were determined by (31)phosphorus NMR. In roots of plants treated with 0.1 mM aluminum trichloride, the vacuolar inorganic phosphate concn did not change over a period of 21 days. In contrast, plants treated with 1.0 mM aluminum chloride for about 1 day (18 to 29 hr) generally contained somewhat higher vacuolar inorganic phosphate concn in the roots than did control plants. Longer treatment (3 to 21 days) at the high aluminum level caused a continuously decr vacuolar inorganic phosphate concn in the root (22% of control after 21 days). In the presence of 1.0 mM aluminum chloride, plants with different phosphorus status showed about the same relative decr of vacuolar inorganic phosphate concn. After transfer of control plants to a phosphorus and aluminum free nutrient solution, vacuolar inorganic phosphate concn of roots decr in a manner similar to that for the 1.0 mM aluminum treatment.
For more Interactions (Complete) data for ALUMINUM CHLORIDE (7 total), please visit the HSDB record page.

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Modify: 2023-08-15
Tarighi P, Khoroushi M: A review on common chemical hemostatic agents in restorative dentistry. Dent Res J (Isfahan). 2014 Jul;11(4):423-8. [PMID:25225553]
Gupta S, Waters D, Gwilt P: Absorption and disposition of aluminum in the rat Journal of Pharmaceutical Sciences. 1986 June 1;75(6):586-589.
Khademi Kalantari K, Zeinalzade A, Kobarfard F, Nazary Moghadam S: The effect and persistency of 1% aluminum chloride hexahydrate iontophoresis in the treatment of primary palmar hyperhidrosis. Iran J Pharm Res. 2011 Summer;10(3):641-5. [PMID:24250398]
FDA CFR - Code of Federal Regulations Title 21, PART 350: ANTIPERSPIRANT DRUG PRODUCTS FOR OVER-THE-COUNTER HUMAN USE
ALUMINUM CHLORIDE - National Library of Medicine HSDB ... - Toxnet
TITCK Product Information: Anti-Fosfat AL (aluminum chloride complex) oral capsule

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